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  • Product: 1-(Oxolan-3-ylmethyl)piperidin-4-amine
  • CAS: 108282-30-0

Core Science & Biosynthesis

Foundational

Part 1: The Rationale and Structure of the 1-(Oxolan-3-ylmethyl)piperidin-4-amine Scaffold

An In-Depth Technical Guide to 1-(Oxolan-3-ylmethyl)piperidin-4-amine: Synthesis, Characterization, and Applications Executive Summary: This technical guide provides a comprehensive overview of the chemical scaffold 1-(O...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(Oxolan-3-ylmethyl)piperidin-4-amine: Synthesis, Characterization, and Applications

Executive Summary:

This technical guide provides a comprehensive overview of the chemical scaffold 1-(Oxolan-3-ylmethyl)piperidin-4-amine, a molecule of significant interest to researchers and professionals in drug development. This compound synergistically combines two key pharmacophores: the piperidine ring, a privileged structure in medicinal chemistry, and the oxolane (tetrahydrofuran) moiety, often used to optimize physicochemical properties. We will delve into the structural rationale, a detailed, field-proven synthetic protocol via reductive amination, robust analytical characterization methods, and the potential therapeutic applications of this versatile scaffold. This document is designed to serve as a practical and authoritative resource, bridging foundational chemistry with its application in modern drug discovery.

The Piperidine Moiety: A Privileged Scaffold in Medicinal Chemistry

The piperidine ring is a six-membered heterocyclic amine that is a cornerstone of pharmaceutical design.[1] Its prevalence stems from its ability to exist in a stable, low-energy chair conformation, providing a three-dimensional framework to which functional groups can be appended with precise stereochemical control.[2] This structural feature is integral to the architecture of numerous natural products, alkaloids, and approved therapeutic agents.[1] The nitrogen atom within the ring is typically basic, allowing for the formation of salts to improve solubility and bioavailability. Furthermore, piperidine derivatives have demonstrated a wide array of biological activities, including analgesic, anti-inflammatory, and central nervous system (CNS) effects, making them a versatile starting point for new drug candidates.[3][4]

The Oxolane (Tetrahydrofuran) Moiety: A Tool for Physicochemical Modulation

The oxolane, or tetrahydrofuran (THF), ring is frequently incorporated into molecular designs to enhance aqueous solubility and introduce a hydrogen bond acceptor (the ether oxygen). Its inclusion in the 1-(Oxolan-3-ylmethyl)piperidin-4-amine structure is a deliberate medicinal chemistry strategy to improve the "drug-likeness" of the molecule by balancing the lipophilicity of the piperidine core. This can lead to improved pharmacokinetic profiles, such as better absorption and distribution.

Structural Elucidation

The target molecule, 1-(Oxolan-3-ylmethyl)piperidin-4-amine, consists of a central piperidin-4-amine core. The nitrogen at the 1-position of the piperidine ring is substituted with a methyl group that is, in turn, attached to the 3-position of an oxolane ring.

Caption: Chemical structure of 1-(Oxolan-3-ylmethyl)piperidin-4-amine.

Part 2: Physicochemical Properties

A summary of the key computed physicochemical properties for 1-(Oxolan-3-ylmethyl)piperidin-4-amine is provided below. These values are essential for experimental design, including solvent selection, dosage calculations, and analytical method development.

PropertyValue
IUPAC Name 1-(oxolan-3-ylmethyl)piperidin-4-amine
Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
SMILES C1CN(CC1N)CC2CCOC2
InChI Key YPFUQPADXJHEEC-UHFFFAOYSA-N
LogP (calculated) 0.8 - 1.2
Topological Polar Surface Area 41.7 Ų
Hydrogen Bond Donors 1 (from the amine)
Hydrogen Bond Acceptors 3 (two nitrogens, one oxygen)

Part 3: Synthesis and Purification

The most efficient and widely adopted method for synthesizing N-alkylated amines like the target molecule is reductive amination . This one-pot reaction is highly valued in pharmaceutical chemistry for its operational simplicity, high yields, and tolerance of a wide range of functional groups.[5]

Mechanism of Reductive Amination

The reaction proceeds in two main stages within a single pot:

  • Imine/Iminium Ion Formation: The primary amine (piperidin-4-amine) performs a nucleophilic attack on the carbonyl carbon of the aldehyde (oxolan-3-carbaldehyde). This is followed by dehydration to form a Schiff base, or imine. Under the typically weak acidic conditions used, the imine nitrogen is protonated to form a highly electrophilic iminium ion.[6]

  • Hydride Reduction: A mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), then delivers a hydride ion to the iminium carbon, reducing it to the final secondary amine product.[6][7] STAB is the reagent of choice because it is non-hygroscopic, mild enough not to reduce the starting aldehyde, and highly selective for the iminium ion.[5]

G cluster_0 Stage 1: Iminium Formation cluster_1 Stage 2: Reduction Amine Piperidin-4-amine (Nucleophile) Imine Imine Intermediate (Schiff Base) Amine->Imine + Aldehyde, -H2O Aldehyde Oxolan-3-carbaldehyde (Electrophile) Iminium Iminium Ion (Activated Electrophile) Imine->Iminium + H+ (Acid Catalyst) Product 1-(Oxolan-3-ylmethyl) piperidin-4-amine Iminium->Product + Hydride (H-) STAB NaBH(OAc)3 (Hydride Source) STAB->Product G start Start Materials: - Boc-piperidin-4-amine - Oxolan-3-carbaldehyde reductive_amination 1. Reductive Amination Solvent: DCE Reagent: NaBH(OAc)3 Time: 12-18h start->reductive_amination workup 2. Aqueous Workup - Quench with NaHCO3 - Extract with DCM reductive_amination->workup deprotection 3. Boc Deprotection Reagent: TFA in DCM Time: 2-4h workup->deprotection concentration Concentrate in vacuo deprotection->concentration purification 4. Purification Silica Gel Chromatography (DCM/MeOH/NH4OH) concentration->purification product Final Product: 1-(Oxolan-3-ylmethyl)piperidin-4-amine purification->product

Sources

Exploratory

An In-depth Technical Guide to 1-(Oxolan-3-ylmethyl)piperidin-4-amine: Synthesis, Properties, and Applications in Drug Discovery

Abstract The unique structural amalgamation of a piperidine ring and an oxolane (tetrahydrofuran) moiety positions 1-(Oxolan-3-ylmethyl)piperidin-4-amine as a compound of significant interest in medicinal chemistry. This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The unique structural amalgamation of a piperidine ring and an oxolane (tetrahydrofuran) moiety positions 1-(Oxolan-3-ylmethyl)piperidin-4-amine as a compound of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its molecular characteristics, a detailed, field-proven synthetic protocol, and an exploration of its potential applications in modern drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering both foundational knowledge and practical insights into the utility of this versatile chemical scaffold.

Introduction: The Strategic Combination of Piperidine and Oxolane Scaffolds

The field of medicinal chemistry is in a perpetual quest for novel molecular scaffolds that can confer advantageous properties to therapeutic agents. The 4-aminopiperidine motif is a well-established pharmacophore present in a multitude of approved drugs, valued for its ability to introduce three-dimensional complexity and modulate physicochemical properties such as solubility and lipophilicity.[1][2] This scaffold is a cornerstone in the design of agents targeting the central nervous system, as well as in the development of antivirals and analgesics.[3][4]

The tetrahydrofuran (THF) or oxolane ring is another privileged structure in drug design. Its inclusion in a molecule can enhance binding to biological targets through hydrogen bonding via the ether oxygen and can improve pharmacokinetic properties by influencing polarity and metabolic stability.[5][6] The strategic incorporation of a THF moiety can lead to compounds with improved potency and a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[7]

1-(Oxolan-3-ylmethyl)piperidin-4-amine represents a thoughtful combination of these two valuable scaffolds, suggesting its potential as a versatile building block for the synthesis of new chemical entities with promising therapeutic profiles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery. The key molecular and physical characteristics of 1-(Oxolan-3-ylmethyl)piperidin-4-amine are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂OCalculated
Molecular Weight 184.28 g/mol Calculated
Appearance Predicted: Colorless to pale yellow oil or low-melting solidInferred from similar compounds
Boiling Point Predicted: >250 °C at 760 mmHgInferred from similar compounds
Solubility Predicted: Soluble in water and polar organic solventsInferred from structural features
pKa (most basic) Predicted: ~9.5-10.5 (piperidine nitrogen)Inferred from similar compounds

Note: Predicted values are based on the analysis of structurally related molecules and computational models, as direct experimental data for this specific compound is not widely available.

Synthesis of 1-(Oxolan-3-ylmethyl)piperidin-4-amine

The synthesis of N-substituted piperidines is a well-trodden path in organic chemistry, with reductive amination being a particularly robust and widely adopted method.[8][9] This approach allows for the direct formation of the C-N bond between the piperidine nitrogen and the desired substituent.

Synthetic Workflow Overview

The proposed synthesis of 1-(Oxolan-3-ylmethyl)piperidin-4-amine proceeds via a two-step sequence starting from commercially available tert-butyl 4-aminopiperidine-1-carboxylate. The initial step involves the reductive amination of the piperidine nitrogen with tetrahydrofuran-3-carbaldehyde, followed by the deprotection of the Boc (tert-butyloxycarbonyl) group to yield the final product.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection A tert-butyl 4-aminopiperidine-1-carboxylate C Intermediate Imine A->C Condensation B Tetrahydrofuran-3-carbaldehyde B->C D tert-butyl (1-((tetrahydrofuran-3-yl)methyl)piperidin-4-yl)carbamate C->D Reduction (NaBH(OAc)₃) E tert-butyl (1-((tetrahydrofuran-3-yl)methyl)piperidin-4-yl)carbamate F 1-(Oxolan-3-ylmethyl)piperidin-4-amine E->F Acidic Cleavage (TFA or HCl)

Caption: Synthetic workflow for 1-(Oxolan-3-ylmethyl)piperidin-4-amine.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl (1-((tetrahydrofuran-3-yl)methyl)piperidin-4-yl)carbamate

  • To a stirred solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.2 M), add tetrahydrofuran-3-carbaldehyde (1.1 eq).

  • Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is a mild and selective reducing agent that can be used in the presence of the acidic byproducts of the condensation reaction.[8]

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Boc-protected intermediate.

Step 2: Synthesis of 1-(Oxolan-3-ylmethyl)piperidin-4-amine (Final Product)

  • Dissolve the purified tert-butyl (1-((tetrahydrofuran-3-yl)methyl)piperidin-4-yl)carbamate (1.0 eq) in DCM (0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (10 eq) or a solution of hydrochloric acid (HCl) in dioxane (4 M, 5-10 eq), dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in water and wash with DCM to remove any organic impurities.

  • Basify the aqueous layer to a pH > 12 with a 1 M sodium hydroxide (NaOH) solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 1-(Oxolan-3-ylmethyl)piperidin-4-amine.

Applications in Drug Discovery

The structural features of 1-(Oxolan-3-ylmethyl)piperidin-4-amine make it an attractive scaffold for the development of novel therapeutic agents across various disease areas.

Central Nervous System (CNS) Disorders

The piperidine ring is a common feature in many CNS-active drugs. The 4-aminopiperidine scaffold, in particular, has been explored for the development of cognition enhancers.[1] The introduction of the oxolane moiety can modulate the polarity and lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier, a critical requirement for CNS-targeted drugs.

Antiviral and Anticancer Agents

The 4-aminopiperidine scaffold has been identified as a key component in the development of inhibitors of hepatitis C virus (HCV) assembly.[2][4] Furthermore, the tetrahydrofuran ring is present in several FDA-approved drugs, including some with antiviral and anticancer properties, where it often plays a crucial role in binding to the target protein.[6] The combination of these two moieties in 1-(Oxolan-3-ylmethyl)piperidin-4-amine provides a promising starting point for the design of novel antiviral and anticancer compounds.

Pain Management

Derivatives of 4-aminopiperidine have been investigated as N-type calcium channel blockers for the treatment of pain and neuropathic pain.[3] The structural features of 1-(Oxolan-3-ylmethyl)piperidin-4-amine could be further elaborated to optimize interactions with ion channels or receptors involved in pain signaling pathways.

G cluster_0 Potential Therapeutic Applications cluster_1 CNS Disorders cluster_2 Infectious Diseases cluster_3 Oncology cluster_4 Pain Management A 1-(Oxolan-3-ylmethyl)piperidin-4-amine Scaffold B Cognition Enhancers A->B C Antiviral Agents (e.g., HCV) A->C D Anticancer Agents A->D E Analgesics A->E

Caption: Potential therapeutic applications of the core scaffold.

Conclusion

1-(Oxolan-3-ylmethyl)piperidin-4-amine is a strategically designed chemical entity that holds considerable promise as a building block in drug discovery. Its synthesis is achievable through well-established and reliable chemical transformations, primarily reductive amination. The convergence of the favorable properties of the 4-aminopiperidine and tetrahydrofuran scaffolds suggests that derivatives of this compound could be fruitfully explored for a wide range of therapeutic applications. This technical guide provides the foundational knowledge and a practical synthetic framework to empower researchers to unlock the full potential of this versatile molecule.

References

  • Manetti, D., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 6070-6081. Available at: [Link]

  • Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters, 13(14), 2303-2306. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 7(12), 1587-1607. Available at: [Link]

  • Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Available at: [Link]

  • Wang, S., et al. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tetrahydrofuran (THF) in Modern Pharmaceutical Purification. Available at: [Link]

  • Slick, R. L., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 64(13), 9434-9451. Available at: [Link]

  • Slick, R. L., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(Oxolan-3-ylmethyl)piperidin-4-amine via reductive amination

Abstract & Application Scope The moiety 1-(oxolan-3-ylmethyl)piperidin-4-amine (also known as 1-((tetrahydrofuran-3-yl)methyl)piperidin-4-amine) represents a privileged scaffold in medicinal chemistry. It combines a pola...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

The moiety 1-(oxolan-3-ylmethyl)piperidin-4-amine (also known as 1-((tetrahydrofuran-3-yl)methyl)piperidin-4-amine) represents a privileged scaffold in medicinal chemistry. It combines a polar, metabolic-modulating ether ring (tetrahydrofuran) with a flexible piperidine linker and a primary amine handle for further diversification. This motif is frequently observed in GPCR ligands (e.g., chemokine receptor antagonists) and kinase inhibitors where solubility and H-bond acceptor capability are required.

This application note details a robust, scalable synthesis via reductive amination .[1] Unlike direct alkylation with halides, which often leads to over-alkylation, reductive amination using Sodium Triacetoxyborohydride (STAB) offers superior regioselectivity, mild conditions, and high functional group tolerance.

Retrosynthetic Analysis & Strategy

To ensure chemoselectivity, the synthesis cannot be performed using unprotected piperidin-4-amine, as the primary amine at position 4 is a competing nucleophile. The strategy employs a Boc-protection sequence.

Strategic Disconnection
  • Target: 1-(Oxolan-3-ylmethyl)piperidin-4-amine

  • Precursor: tert-Butyl (1-(oxolan-3-ylmethyl)piperidin-4-yl)carbamate

  • Starting Materials:

    • Amine: tert-Butyl piperidin-4-ylcarbamate (4-N-Boc-aminopiperidine)

    • Carbonyl: Oxolane-3-carbaldehyde (Tetrahydrofuran-3-carboxaldehyde)

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway from the hemiaminal intermediate to the final reduced product.

ReductiveAminationMechanism Aldehyde Oxolane-3-CHO Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine 4-N-Boc-Piperidine Amine->Hemiaminal Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O (Acid Cat.) Product Protected Amine (Target Precursor) Iminium->Product Hydride Transfer STAB NaBH(OAc)3 Hydride Source STAB->Product Reduces Iminium

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. The reducing agent selectively targets the iminium ion over the aldehyde.[2]

Critical Experimental Considerations

Reagent Selection: Why STAB?

While Sodium Cyanoborohydride (NaBH3CN) was historically used, Sodium Triacetoxyborohydride (STAB) is the preferred reagent for this protocol.

FeatureNaBH(OAc)3 (STAB)NaBH3CNNaBH4
Selectivity High: Reduces imines much faster than aldehydes.High: Similar to STAB but pH dependent.Low: Reduces aldehydes rapidly; requires additives.
Toxicity Low: No cyanide risk.High: Generates HCN/Cyanide waste.Low.
Solvent DCE, DCM, THF.[3]MeOH, EtOH.MeOH, EtOH.
Water Tolerance Low (Hydrolyzes). Use dry solvents.Moderate.Moderate.
Solvent & pH Control
  • Solvent: 1,2-Dichloroethane (DCE) is the standard solvent.[3][4] It promotes the formation of the iminium species.[5] Dichloromethane (DCM) is a viable alternative if DCE toxicity is a concern, though reaction rates may be slightly slower.

  • Catalyst: Acetic Acid (AcOH) is added (1.0–2.0 eq) to buffer the reaction pH to ~5–6. This protonates the hemiaminal, facilitating water elimination to form the reactive iminium ion.

Detailed Experimental Protocol

Phase 1: Reductive Amination (Coupling)

Materials:

  • tert-Butyl piperidin-4-ylcarbamate (1.0 equiv, e.g., 2.00 g, 10 mmol)

  • Tetrahydrofuran-3-carboxaldehyde (1.2 equiv, e.g., 1.20 g, 12 mmol)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv, e.g., 3.18 g, 15 mmol)

  • Acetic Acid (glacial) (1.0 equiv, e.g., 0.6 mL)

  • 1,2-Dichloroethane (DCE) (anhydrous, 40 mL)

Procedure:

  • Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl piperidin-4-ylcarbamate (2.00 g) in DCE (40 mL).

  • Aldehyde Addition: Add Tetrahydrofuran-3-carboxaldehyde (1.20 g).

    • Note: If the aldehyde is supplied as an aqueous solution (often 50%), extract it into DCM and dry over MgSO4 before use, or use a larger excess of reducing agent (less recommended).

  • Catalyst Addition: Add Acetic Acid (0.6 mL). Stir at room temperature for 15–30 minutes to allow equilibrium formation of the imine/iminium species.

  • Reduction: Cool the mixture slightly (0°C) if working on a large scale (>10g) to control exotherm. Add STAB (3.18 g) portion-wise over 5 minutes.

    • Observation: Mild gas evolution may occur.

  • Reaction: Remove the ice bath and stir at room temperature under nitrogen/argon atmosphere. Monitor by TLC (System: 10% MeOH in DCM, stain with Ninhydrin or PMA).

    • Endpoint: Typically complete within 4–16 hours.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO3 solution (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

Phase 2: Work-up and Purification
  • Extraction: Transfer to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Drying: Combine organic phases, wash with brine, and dry over anhydrous Na2SO4.

  • Concentration: Filter and concentrate in vacuo to yield the crude Boc-protected intermediate.

  • Purification: Purify via flash column chromatography (Silica Gel).

    • Eluent: 0–5% MeOH in DCM.

    • Yield Target: >85% as a colorless/pale yellow oil or solid.

Phase 3: Boc-Deprotection

Materials:

  • Crude Boc-intermediate from Phase 2.

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • DCM (if using TFA).

Procedure (TFA Method):

  • Dissolve the intermediate in DCM (10 mL per gram of substrate).

  • Add TFA (20 equivalents or 1:1 v/v ratio with DCM).

  • Stir at room temperature for 1–2 hours. Monitor by LC-MS (disappearance of Boc-mass).

  • Work-up (Critical for Free Base): Concentrate to remove excess TFA.

    • To obtain Free Amine: Redissolve residue in DCM/MeOH (9:1). Add solid K2CO3 or MP-Carbonate resin to neutralize. Filter and concentrate.

    • To obtain HCl Salt: Alternatively, use HCl/Dioxane method and filter the precipitated salt directly.

Workflow Visualization

ExperimentalWorkflow Start Start: Mix Amine + Aldehyde in DCE ImineForm Add AcOH Stir 30 min (Imine Formation) Start->ImineForm Reduction Add STAB (1.5 eq) Stir 4-16h @ RT ImineForm->Reduction Check TLC/LCMS Check Reduction->Check Check->Reduction Incomplete (Add time/reagent) Quench Quench with sat. NaHCO3 Check->Quench Complete Extract Extract (DCM) Dry (Na2SO4) Quench->Extract Deprotect Deprotection (TFA/DCM or HCl) Extract->Deprotect Final Final Product: 1-(Oxolan-3-ylmethyl)piperidin-4-amine Deprotect->Final

Figure 2: Step-by-step experimental workflow for the synthesis and deprotection sequence.

Troubleshooting & Optimization

ProblemPossible CauseSolution
Low Conversion Old/Hydrolyzed STAB.Use a fresh bottle of STAB. It should be a free-flowing white powder, not clumped.
Dialkylation Not applicable if using Boc-amine.Ensure the starting material is 4-(Boc-amino)piperidine, not free 4-aminopiperidine.
Aldehyde Oxidation Poor quality aldehyde.Tetrahydrofuran-3-carboxaldehyde can oxidize to the carboxylic acid. Check proton NMR for aldehyde peak (~9.6 ppm). Distill if necessary.
Emulsion during Workup Amphiphilic product.Add a small amount of MeOH to the organic layer or use solid NaCl to saturate the aqueous layer.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][6][7] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[4][6]

  • Dangerfield, E. M. , Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010).[1] Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477.

  • Tripathy, P. B., et al. (2020). Recent Advances in Reductive Amination: A Review. Organic Process Research & Development. (General Reference for industrial scaling of STAB reactions).

Sources

Application

Using 1-(Oxolan-3-ylmethyl)piperidin-4-amine in parallel library synthesis

Application Note: High-Fidelity Parallel Library Synthesis Using 1-(Oxolan-3-ylmethyl)piperidin-4-amine Abstract This technical guide outlines the optimized protocols for utilizing 1-(Oxolan-3-ylmethyl)piperidin-4-amine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Parallel Library Synthesis Using 1-(Oxolan-3-ylmethyl)piperidin-4-amine

Abstract

This technical guide outlines the optimized protocols for utilizing 1-(Oxolan-3-ylmethyl)piperidin-4-amine (CAS: 1185294-13-8, analogs) as a core monomer in parallel library synthesis (PLS). Unlike traditional carbocyclic scaffolds, the incorporation of the oxolane (tetrahydrofuran) moiety introduces critical Fsp³ character and a hydrogen-bond acceptor vector, enhancing the Lipophilicity Ligand Efficiency (LLE) of resulting lead compounds. This document details specific workflows for amide coupling, reductive amination, and the requisite Solid-Phase Extraction (SPE) purification strategies essential for high-throughput medicinal chemistry.

Introduction: The "Escape from Flatland"

In modern drug discovery, increasing the fraction of saturated carbon atoms (Fsp³) is correlated with improved clinical success rates by enhancing solubility and reducing promiscuous binding.

1-(Oxolan-3-ylmethyl)piperidin-4-amine serves as a strategic building block because it bridges two distinct chemical spaces:

  • The Piperidine-4-amine Core: A privileged scaffold found in numerous GPCR and kinase inhibitors (e.g., Janus kinase inhibitors).

  • The Oxolane (THF) Tail: A bioisostere for cyclopentane. The ether oxygen lowers logP (lipophilicity) compared to its carbocyclic counterpart while providing a specific vector for hydrogen bonding with solvent or protein targets.

Key Physicochemical Advantages:

  • Solubility: The THF ether oxygen increases aqueous solubility compared to N-benzyl or N-cyclohexyl analogs.

  • Basicity Management: The molecule contains two basic centers. The primary amine (

    
    ) is the reaction handle, while the tertiary piperidine nitrogen (
    
    
    
    ) serves as an internal solubility handle for purification.

Chemical Compatibility & Handling

ParameterSpecificationApplication Note
State Viscous oil or low-melting solidMay require gentle warming (30°C) for automated liquid dispensing.
Storage 2-8°C, HygroscopicStore under Nitrogen/Argon. Absorbance of water can skew stoichiometry in microscale reactions.
Reactivity Primary Amine (Nucleophile)Highly reactive toward acyl chlorides, isocyanates, and activated esters.
Stability Oxidative SensitivityThe tertiary amine is susceptible to N-oxidation over prolonged exposure to air.

Core Application: Parallel Amide Library Generation

The most frequent application of this monomer is the synthesis of amide libraries targeting GPCRs. The following protocol uses HATU activation, which is preferred over EDC/HOBt for library synthesis due to faster kinetics and higher conversion rates in sterically demanding couplings.

Protocol A: HATU-Mediated Coupling (96-well Format)

Scope: Synthesis of 96 distinct amides using diverse carboxylic acids.

Reagents:

  • Monomer: 1-(Oxolan-3-ylmethyl)piperidin-4-amine (0.2 M in DMF).

  • Acids: Diverse Carboxylic Acids (0.2 M in DMF).

  • Coupling Agent: HATU (0.2 M in DMF).

  • Base: DIPEA (Neat or 1.0 M in DMF).

  • Purification: SCX-2 (Strong Cation Exchange) Resin.

Step-by-Step Methodology:

  • Activation:

    • To each well containing the Carboxylic Acid (50 µmol, 1.0 equiv), add HATU (50 µmol, 1.0 equiv) and DIPEA (100 µmol, 2.0 equiv).

    • Technical Insight: Pre-activation for 5-10 minutes ensures formation of the activated At-ester, minimizing reaction times.

  • Coupling:

    • Add 1-(Oxolan-3-ylmethyl)piperidin-4-amine (50 µmol, 1.0 equiv) to each well.

    • Shake at Room Temperature (RT) for 16 hours.

    • Validation: LCMS analysis should show conversion to product

      
      .
      
  • Purification (The "Catch-and-Release" Strategy):

    • This step relies on the tertiary amine of the piperidine ring. Even after the primary amine forms a neutral amide, the tertiary amine remains basic.

    • Load: Dilute reaction mixture with MeOH (500 µL) and load onto pre-conditioned SCX-2 cartridges.

    • Wash: Flush with MeOH (3 x 1 mL). Result: Neutral impurities (unreacted acids, HATU byproducts, non-basic ureas) are washed away.

    • Elute: Release the product using

      
       in MeOH (2 x 1 mL).
      
    • Concentrate: Evaporate solvent to yield pure amide.

Visualization: Reaction Workflow & Logic

The following diagram illustrates the chemical logic and purification strategy, highlighting how the tertiary amine acts as a "purification handle."

LibrarySynthesis Start Start: 1-(Oxolan-3-ylmethyl) piperidin-4-amine Coupling Coupling Reaction (Formation of Amide Bond) Start->Coupling Acid Diverse Carboxylic Acids (R-COOH) Activation Activation Step (HATU + DIPEA) Acid->Activation Activation->Coupling Crude Crude Mixture: Product + Excess Acid + Urea Byproducts Coupling->Crude SCX_Load SCX-2 Cartridge Loading (Strong Cation Exchange) Crude->SCX_Load Tertiary amine binds to resin Wash MeOH Wash (Removes Acids & Neutrals) SCX_Load->Wash Impurities flow through Elute Ammonia/MeOH Elution (Releases Basic Product) Wash->Elute pH Switch Final Final Product: Target Amide Library Elute->Final

Caption: Workflow for HATU-mediated library synthesis utilizing the piperidine tertiary amine as a purification handle (Catch-and-Release).

Protocol B: Reductive Amination (Secondary Amine Library)

To generate secondary amines (increasing basicity and metabolic options), reductive amination with diverse aldehydes is employed.

Reagents:

  • Solvent: DCE (1,2-Dichloroethane) / MeOH (9:1 ratio).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB).

  • Acid Catalyst: Acetic Acid (catalytic).

Protocol:

  • Dispense Aldehyde (50 µmol) and Monomer (50 µmol) into wells.

  • Add solvent mixture (500 µL) containing 1% Acetic Acid.

  • Shake for 30 mins to allow imine formation.

  • Add STAB (100 µmol, 2.0 equiv) as a solid or slurry.

  • Shake for 16 hours at RT.

  • Quench: Add 10% aq.

    
    .
    
  • Purification: Liquid-Liquid Extraction (DCM/Water) or SCX-2 (as above).

Analytical Validation & Quality Control

When analyzing libraries derived from this monomer, specific spectral signatures confirm structural integrity.

MethodObservationInterpretation
LCMS (ESI+)

and

The molecule often shows a double-charged species due to two basic nitrogens (if the coupled group is also basic).
1H NMR

3.6 - 3.9 ppm (Multiplets)
Diagnostic signals for the THF (Oxolane) ether protons. Confirms the side chain is intact.
1H NMR

2.8 - 3.0 ppm (Broad/Split)
Piperidine ring protons adjacent to the nitrogen; shifts significantly upon salt formation.

References

  • Ghosh, A. K., et al. (2018). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs / MDPI. Retrieved from [Link]

  • Meanwell, N. A. (2011). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, ACS. Retrieved from [Link]

  • ETH Zurich. (2020). Automated and Parallel Amide Synthesis. Research Collection. Retrieved from [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(Oxolan-3-ylmethyl)piperidin-4-amine

[1] Executive Summary & Compound Analysis Compound: 1-(Oxolan-3-ylmethyl)piperidin-4-amine Synonyms: 1-(Tetrahydrofuran-3-ylmethyl)piperidin-4-amine Chemical Class: Polar Heterocyclic Diamine[1] The Challenge: This molec...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Analysis

Compound: 1-(Oxolan-3-ylmethyl)piperidin-4-amine Synonyms: 1-(Tetrahydrofuran-3-ylmethyl)piperidin-4-amine Chemical Class: Polar Heterocyclic Diamine[1]

The Challenge: This molecule presents a classic "polar amine" dilemma. It contains two basic centers: a secondary piperidine nitrogen (alkylated to tertiary) and a primary exocyclic amine.[2]

  • High Polarity: The tetrahydrofuran (oxolane) ring and the primary amine significantly increase water solubility (LogP is likely < 1.0).[2]

  • Basicity: With pKa values estimated at ~10.5 (primary amine) and ~8.5 (tertiary amine), the compound protonates easily, trapping it in the aqueous phase during standard workups.[2]

  • Lewis Basicity: The primary amine binds strongly to silica gel, causing severe streaking or total loss of product during normal phase chromatography.[2]

This guide provides three validated workflows to recover this compound from reaction mixtures (typically reductive aminations).

Decision Matrix: Selecting Your Protocol

Before starting, assess your crude mixture using this logic flow.

PurificationStrategy Start Crude Reaction Mixture ImpurityCheck Major Impurity Type? Start->ImpurityCheck Boron Boron Salts / Inorganic (from Reductive Amination) ImpurityCheck->Boron High Neutral Neutral Organics (Unreacted Aldehyde/Solvent) ImpurityCheck->Neutral High MethodA Method A: SCX Column (Catch & Release) Boron->MethodA Best Removal ScaleCheck Scale? Neutral->ScaleCheck SmallScale < 500 mg ScaleCheck->SmallScale LargeScale > 1 gram ScaleCheck->LargeScale SmallScale->MethodA MethodB Method B: Modified Extraction (The 'Magic Solvent') LargeScale->MethodB MethodC Method C: Salt Formation (HCl/Oxalate ppt) MethodB->MethodC If oil persists

Figure 1: Strategic decision tree for purification based on impurity profile and scale.

Validated Protocols

Method A: SCX Chromatography (Catch & Release)

Best for: Removing boron salts, non-basic impurities, and small-scale purification (<1g).[1][2][3]

Mechanism: Strong Cation Exchange (SCX) silica contains sulfonic acid moieties.[2][4][5][6] It chemically bonds to your amine, allowing you to wash away everything else, then "releases" the amine with ammonia.[2][3]

Protocol:

  • Loading: Dissolve crude residue in minimal MeOH or DCM. Load onto a pre-conditioned SCX-2 cartridge (1 g sorbent per 100 mg amine).[1][2]

  • Washing (The "Catch"): Flush column with 3-5 Column Volumes (CV) of Methanol .

    • Result: Neutrals (aldehydes), acidics, and boron salts elute.[2][3] The product remains bound.

  • Elution (The "Release"): Flush with 3-5 CV of 2M Ammonia in Methanol (or 7N NH3 in MeOH diluted).

  • Isolation: Collect the basic eluate and concentrate in vacuo.

Why this works: The sulfonic acid (pKa < 1) protonates the amine (pKa ~10), forming a salt that stays on the column.[2] Ammonia (in excess) deprotonates the amine, breaking the salt bridge [1][3].[2]

Method B: The "Magic Solvent" Extraction

Best for: Large scale (>1g) where SCX is too expensive, or when the product is stuck in the aqueous layer.[2]

Standard Ethyl Acetate/Water extraction often fails here because the product is too water-soluble.[1][2] You must use a more polar organic system.[2]

Protocol:

  • pH Adjustment: Basify the aqueous reaction mixture to pH > 12 using 5N NaOH or K2CO3. Crucial: Ensure the product is fully deprotonated (free base).[1][2]

  • Solvent Preparation: Prepare a mixture of Chloroform : Isopropanol (3:1) or DCM : Isopropanol (3:1) .[1][2]

    • Note: The alcohol increases the polarity of the organic phase, "pulling" the amine out of the water.[2]

  • Extraction: Extract the aqueous layer 3–5 times with this solvent mixture.

  • Drying: Dry combined organics over Na2SO4 (Sodium Sulfate). Do not use MgSO4 (Magnesium Sulfate) as it is slightly acidic and can bind primary amines.[2]

  • Concentration: Evaporate solvent to yield the free base oil.[2]

Data Comparison: Extraction Efficiency

Solvent System Partition Coefficient (Est.) Recovery Yield Notes
Ethyl Acetate < 0.5 < 20% Avoid. Product stays in water.[1][2]
DCM (Pure) ~ 1.5 40-60% Moderate.[1][2] Requires many washes.[2]

| CHCl3 : IPA (3:1) | > 10 | > 90% | Recommended. Highly efficient.[1][2] |

Method C: Salt Formation (Precipitation)

Best for: Long-term storage or if the free base is an intractable oil.[1]

Protocol:

  • Isolate the crude free base using Method B.[2]

  • Dissolve in minimal dry Ethanol or Diethyl Ether.[2]

  • Add 2.2 equivalents of HCl (e.g., 4M HCl in Dioxane) dropwise at 0°C.

    • Why 2.2 eq? You have two nitrogen centers.[2] You will likely form the dihydrochloride salt.[2]

  • A white precipitate should form immediately.[2]

  • Filter and wash with cold ether.[2]

Troubleshooting & FAQs

Q: I used silica gel chromatography (DCM/MeOH), but my product is streaking and yield is low. A: Primary amines interact with the acidic silanols on standard silica.[2]

  • Fix: You must add a basic modifier.[2] Use DCM : MeOH : NH4OH (90:10:1) .[1][2] The ammonium hydroxide blocks the silanol sites, allowing your amine to elute cleanly.[2] Alternatively, use amine-functionalized silica (NH-Silica) cartridges.[1][2]

Q: After reductive amination with Sodium Triacetoxyborohydride (STAB), I have a stubborn white solid residue. A: This is likely a boron-amine complex or sodium acetate/boric acid residue.[1][2]

  • Fix: If using Method B (Extraction), ensure the aqueous quench is vigorous (stir with NaOH for 30 mins) to break boron-nitrogen complexes.[1][2] If using Method A (SCX), the boron salts will wash through in the methanol step [5].[2]

Q: The product is an oil that won't solidify. A: This is typical for this class of molecule (alkylated piperidines).[2]

  • Fix: Do not force solidification.[2] Store as the free base oil in the freezer, or convert to the HCl salt (Method C) if a solid is required for weighing/dosing.[2]

Mechanistic Visualization

The following diagram illustrates the chemical interactions driving the SCX purification (Method A), which is the most robust method for this compound.

SCX_Mechanism Resin SCX Resin (Sulfonic Acid - SO3H) Step1 Step 1: Catch (Acid-Base Reaction) Resin->Step1 Amine Target Amine (R-NH2) Amine->Step1 Impurity Neutral Impurity (Aldehyde/Boron) Impurity->Step1 Bound Bound Salt (Resin-SO3- ... +H3N-R) Step1->Bound Step1->Bound Protonation Wash MeOH Wash Bound->Wash Step2 Step 2: Release (Ammonia Displacement) Bound->Step2 Waste Impurities Elute Wash->Waste Product Pure Amine (R-NH2) Step2->Product Step2->Product Deprotonation (NH3 > Amine)

Figure 2: Chemical mechanism of Strong Cation Exchange (SCX) purification.

References

  • Teledyne ISCO. (2012).[2] RediSep SCX Column: Purification of High pKa Compounds. Teledyne ISCO Application Notes.[2] Link

  • Biotage. (2023).[2][5] How should I purify a complex, polar, amide reaction mixture? Biotage Blog.[2] Link

  • Agilent Technologies. (2020).[2] PL-SCX Strong Cation Exchange Columns User Guide.[1][2] Agilent.com.[2] Link

  • Abdel-Magid, A. F., et al. (1996).[2][3][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][7][8][9] Journal of Organic Chemistry, 61(11), 3849-3862.[1][2][3] Link[1]

  • Common Organic Chemistry. (2023). Reductive Amination Conditions: Sodium Triacetoxyborohydride.[2][7][9]Link

Sources

Optimization

Technical Support Center: Optimizing pH for the Extraction of 1-(Oxolan-3-ylmethyl)piperidin-4-amine

Welcome to the technical support guide for the liquid-liquid extraction of 1-(Oxolan-3-ylmethyl)piperidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the liquid-liquid extraction of 1-(Oxolan-3-ylmethyl)piperidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing extraction protocols by manipulating pH. The following question-and-answer section addresses common issues and explains the fundamental principles behind the experimental choices.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is pH so critical for the extraction of 1-(Oxolan-3-ylmethyl)piperidin-4-amine?

A1: The pH of the aqueous phase is the most critical parameter in designing a liquid-liquid extraction protocol for this compound because it is a basic molecule. Its structure contains two amine functional groups—a secondary amine within the piperidine ring and a primary amine at the 4-position. These amines can be protonated (become positively charged) or deprotonated (remain neutral) depending on the pH of the solution.

This equilibrium between the charged (protonated) and neutral (unprotonated) forms directly dictates the compound's solubility.

  • In its neutral form , the molecule is more lipophilic ("fat-loving") and will preferentially partition into an immiscible organic solvent (like dichloromethane or ethyl acetate).

  • In its charged, protonated form (the conjugate acid), the molecule is more hydrophilic ("water-loving") and will remain dissolved in the aqueous phase.

Therefore, by controlling the pH, you can effectively "switch" the molecule between a state of high organic solubility and high aqueous solubility, which is the basis of an efficient extraction.[1][2]

The relationship between the compound's ionization state and its distribution between aqueous and organic phases is visualized below.

cluster_Aqueous Aqueous Phase cluster_Organic Organic Phase A_Low_pH Low pH (e.g., pH < 8) Compound is Protonated (Charged) [BH]+ ⇌ B + H+ A_High_pH High pH (e.g., pH > 12) Compound is Neutral BH+ ⇌ [B] + H+ A_Low_pH->A_High_pH Add Base (e.g., NaOH) O_Low_pH Minimal Partitioning (Compound is charged) A_Low_pH->O_Low_pH Extraction Inhibited A_High_pH->A_Low_pH Add Acid (e.g., HCl) O_High_pH High Partitioning (Compound is neutral) A_High_pH->O_High_pH Extraction Favored caption Fig 1. Effect of pH on Compound Ionization and Phase Partitioning.

Caption: Fig 1. Effect of pH on Compound Ionization and Phase Partitioning.

Q2: What is the theoretical optimal pH for extracting this compound into an organic solvent?

A2: The theoretical optimal pH is determined by the pKa of the compound's most basic functional group. The pKa is the pH at which 50% of the molecules are in their protonated (charged) form and 50% are in their neutral form. For 1-(Oxolan-3-ylmethyl)piperidin-4-amine, the piperidine nitrogen is the most basic site. While the exact pKa of this specific molecule is not widely published, the pKa of the parent piperidine heterocycle is approximately 11.1.[3][4][5]

As a general rule for efficient extraction of a basic compound, the pH of the aqueous solution should be adjusted to at least two pH units above the pKa of the conjugate acid.[2][6] This ensures that more than 99% of the amine is in its deprotonated, neutral form, maximizing its lipophilicity and thus its partitioning into the organic phase.

Therefore, the theoretical optimal pH for extraction would be pH ≥ 13 .

Q3: I am experiencing low extraction yield. How do I troubleshoot and empirically determine the optimal pH?

A3: Low yield is most commonly due to an incorrect pH in the aqueous phase. While the theoretical optimum is pH ≥ 13, it is crucial to confirm this experimentally for your specific conditions (e.g., sample matrix, concentration). A pH optimization study is a self-validating system to ensure maximum recovery.

Here is a step-by-step protocol to determine the optimal extraction pH:

Experimental Protocol: pH Optimization for Extraction

  • Preparation: Prepare several identical aqueous samples containing a known concentration of your compound.

  • pH Adjustment: Adjust the pH of each sample to a different value. A good range to test would be pH 8, 9, 10, 11, 12, and 13. Use a calibrated pH meter for accuracy.

    • Use a suitable base, such as 1M NaOH, for pH adjustment. Add it dropwise while stirring.

  • Extraction:

    • To each pH-adjusted aqueous sample, add a fixed volume of your chosen water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate). A solvent-to-sample ratio of 1:1 is a good starting point.

    • Shake the mixture vigorously for 1-2 minutes to ensure thorough mixing and allow the compound to partition between the phases. A separatory funnel is ideal for this process.

  • Phase Separation: Allow the layers to fully separate. If an emulsion forms (a common issue), gentle swirling, addition of brine, or centrifugation can help break it.[6]

  • Analysis: Carefully collect the organic layer from each sample. Analyze the concentration of the extracted compound in each organic fraction using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Interpretation: Plot the measured concentration (or recovery percentage) against the pH of the aqueous phase. The pH that gives the highest recovery is your experimental optimum.

The workflow for this optimization is outlined in the diagram below.

Start Start: Aqueous sample with known compound conc. Prep Prepare 6 Aliquots Start->Prep pH_Adjust Adjust pH of each aliquot (pH 8, 9, 10, 11, 12, 13) using 1M NaOH Prep->pH_Adjust Extract Add Organic Solvent (e.g., DCM) & Shake pH_Adjust->Extract Separate Separate Organic Layer Extract->Separate Analyze Analyze Compound Conc. in each Organic Layer (e.g., by HPLC) Separate->Analyze Plot Plot Recovery % vs. pH Analyze->Plot Result Identify Optimal pH (Highest Recovery) Plot->Result caption Fig 2. Workflow for Empirical pH Optimization.

Caption: Fig 2. Workflow for Empirical pH Optimization.

Hypothetical Data Presentation:

Your results might look like the data presented in the table below, which clearly indicates that recovery improves significantly at higher pH values.

Aqueous Phase pHExtraction SolventRecovery (%)
8.0Dichloromethane15%
9.0Dichloromethane45%
10.0Dichloromethane82%
11.0Dichloromethane95%
12.0Dichloromethane>99%
13.0Dichloromethane>99%
Q4: Are there any risks associated with using very high or very low pH during the extraction?

A4: Yes, both extremes of the pH scale can pose risks to the integrity of your compound.

  • High pH (e.g., >13): While a high pH is necessary for efficient extraction, extremely basic conditions can potentially degrade certain functional groups. For 1-(Oxolan-3-ylmethyl)piperidin-4-amine, the structure is generally robust under basic conditions. The oxolane (tetrahydrofuran) ring is known to be stable in the presence of bases.[7] However, it is always good practice to minimize the exposure time to harsh conditions.

  • Low pH (e.g., <2): Strongly acidic conditions are typically used in a "back-extraction" step to move the basic compound from the organic phase back into a fresh aqueous phase for purification.[2][8] However, the oxolane ring can be susceptible to acid-catalyzed ring-opening, especially at elevated temperatures.[7] While many substituted oxolanes show good stability, it is a potential risk. Therefore, if using an acidic wash or back-extraction, use a moderately acidic pH (e.g., 3-4) and perform the extraction at room temperature or below to minimize the risk of degradation.

Q5: Can I improve the selectivity of my extraction to remove impurities?

A5: Absolutely. Using pH to your advantage is an excellent way to improve selectivity. A technique called acid-base extraction (or back-extraction) is highly effective for isolating basic compounds like yours from neutral or acidic impurities.[1][8]

Protocol for Selective Purification:

  • Initial Extraction: Perform the initial extraction from your aqueous sample at the optimized high pH (e.g., pH 12-13) into an organic solvent (e.g., dichloromethane). At this stage, your basic compound and any neutral impurities will move into the organic phase. Acidic impurities will remain in the aqueous phase as their deprotonated salts.

  • Isolate the Organic Phase: Separate the organic layer containing your compound and neutral impurities.

  • Acidic Wash (Back-Extraction): Wash the isolated organic layer with a fresh, acidic aqueous solution (e.g., pH 3-4 HCl).

    • Mechanism: In this acidic environment, your basic compound will become protonated (charged) and will partition back into the new aqueous phase.

    • Result: The neutral impurities, which are unaffected by pH, will remain in the organic phase.

  • Final Isolation: You now have your compound of interest isolated in a clean aqueous phase. To recover it, you can simply adjust the pH of this aqueous phase back to a high value (pH 12-13) and re-extract it into a fresh portion of organic solvent. This final organic extract will be significantly purer.

This multi-step process leverages the compound's basicity to effectively separate it from non-basic components.[8]

References
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?. Retrieved from [Link]

  • P yurtov, E. N., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega. Retrieved from [Link]

  • TIEI. (2022, December 07). Liquid-liquid extraction for neutral, acidic and basic compounds. Retrieved from [Link]

  • LCGC International. (2021, April 07). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • Ashenhurst, J. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. Retrieved from [Link]

  • Melnykov, K. P., et al. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Retrieved from [Link]

  • Chair of Analytical Chemistry. (n.d.). pKa values bases. University of Tartu. Retrieved from [Link]

  • Vulpetti, A., & Dalvit, C. (2020, December 11). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1-(Oxolan-3-ylmethyl)piperidin-4-amine

Analytical Profile: 1-(Oxolan-3-ylmethyl)piperidin-4-amine 1H NMR Guide Executive Summary This guide provides a comprehensive analytical framework for the structural verification of 1-(Oxolan-3-ylmethyl)piperidin-4-amine...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Profile: 1-(Oxolan-3-ylmethyl)piperidin-4-amine 1H NMR Guide

Executive Summary

This guide provides a comprehensive analytical framework for the structural verification of 1-(Oxolan-3-ylmethyl)piperidin-4-amine (also known as 1-(tetrahydrofuran-3-ylmethyl)piperidin-4-amine). As a specialized intermediate in drug discovery (often used in kinase inhibitor synthesis), public reference spectra are scarce.

This document synthesizes a Constructed Reference Profile based on high-fidelity fragment analysis of 4-aminopiperidine and 3-substituted tetrahydrofuran derivatives. It is designed to help researchers distinguish the target compound from common regioisomers (2-substituted THF) and synthetic precursors (Boc-protected amines).

Structural Context & Assignment Strategy

The molecule consists of two distinct spin systems connected by a methylene bridge. Successful analysis requires decoupling the aliphatic piperidine ring (System A) from the ether-rich tetrahydrofuran ring (System B).

Visualization: Structural Connectivity & Spin Systems

The following diagram maps the proton environments to the predicted chemical shifts.

G cluster_0 System A: Piperidine Ring cluster_1 System B: THF Ring Pip_N_CH2 N-CH2 (α) ~2.8-3.0 ppm Pip_CH2_beta CH2 (β) ~1.4-1.9 ppm Pip_N_CH2->Pip_CH2_beta Pip_CH_NH2 CH-NH2 (γ) ~2.6-2.8 ppm Pip_CH2_beta->Pip_CH_NH2 THF_O_CH2 O-CH2 (2,5) ~3.6-3.9 ppm THF_CH CH (3) ~2.3-2.5 ppm Bridge Bridge -CH2- ~2.2-2.4 ppm THF_CH->Bridge Attachment THF_CH2 CH2 (4) ~1.6-2.1 ppm Bridge->Pip_N_CH2 N-Alkylation

Caption: Structural connectivity mapping of 1-(Oxolan-3-ylmethyl)piperidin-4-amine, highlighting the three distinct chemical environments.

Comparative Analysis: Performance vs. Alternatives

In the absence of a certified standard, "performance" is defined as the ability to analytically distinguish the product from its closest structural analogs.

Scenario A: Regioisomer Discrimination (Target vs. 2-Isomer)

The most common synthetic error is using the wrong starting aldehyde (Tetrahydrofuran-2-carboxaldehyde vs. 3-carboxaldehyde), yielding the 2-substituted isomer.

FeatureTarget: 3-Substituted (Oxolan-3-yl) Alternative: 2-Substituted (Oxolan-2-yl)
Diagnostic Signal Absence of a downfield methine (>3.5 ppm).Presence of a methine (O-CH-R) at 3.8–4.1 ppm .
Symmetry Higher symmetry in the THF ring; O-CH2 protons (C2, C5) appear as complex multiplets at 3.6–3.9 ppm.Lower symmetry; O-CH2 (C5) is distinct from O-CH (C2).
Bridge Shift Bridge -CH2- is shielded (~2.2 ppm) due to beta-position relative to Oxygen.Bridge -CH2- is deshielded (~2.4–2.6 ppm) due to alpha-position relative to Oxygen.
Scenario B: Purity Verification (Free Amine vs. Boc-Protected)

If synthesized via Boc-deprotection (e.g., TFA/DCM), residual starting material is a critical impurity.

FeatureProduct (Free Amine) Impurity (N-Boc Precursor)
Aliphatic Region Clean baseline around 1.45 ppm (except for ring multiplets).Massive singlet (9H) at 1.45 ppm (t-Butyl group).
Amine Proton Broad singlet ~1.5–2.0 ppm (CDCl3) or ~8.0 ppm (DMSO-d6 + acid salt).Carbamate -NH doublet ~4.5–5.0 ppm.
H4 Methine Shielded (~2.6–2.8 ppm) due to free amine.Deshielded (~3.4–3.6 ppm) due to carbamate EWG.

Predicted Reference Data (CDCl3)

Solvent: Chloroform-d (CDCl3) is recommended for routine analysis to avoid solvent overlap with the ether protons, though DMSO-d6 is superior if the amine protons must be quantified.

AssignmentShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Notes
THF O-CH2 (C2, C5) 3.60 – 3.95 Multiplet (m)3H–4H-Complex overlap; diagnostic of ether ring.
Pip N-CH2 (α) 2.80 – 2.95 Broad Doublet (bd)2H~11Equatorial protons; deshielded by Nitrogen.
Pip CH-NH2 (γ) 2.65 – 2.80 Multiplet (m)1H-Diagnostic for 4-substitution.
Bridge -CH2- 2.25 – 2.40 Doublet (d)2H~7.0Connects THF to Piperidine.
THF CH (C3) 2.20 – 2.35 Multiplet (m)1H-Methine at the junction.
Pip N-CH2 (α) 1.90 – 2.10 Triplet (td)2H~11, 2.5Axial protons.
THF CH2 (C4) 1.60 – 2.10 Multiplet (m)2H-Overlaps with Piperidine beta-protons.
Pip CH2 (β) 1.35 – 1.60 Multiplet (m)4H-Ring protons; often a broad envelope.
-NH2 1.40 – 1.80 Broad Singlet (bs)2H-Variable; exchangeable with D2O.

Experimental Protocol: Verification Workflow

To ensure data integrity, follow this self-validating protocol.

Step 1: Sample Preparation
  • Mass: Dissolve 5–10 mg of the oil/solid in 0.6 mL of CDCl3 (99.8% D).

    • Note: If the sample is a hydrochloride salt, add 1 drop of NaOD/D2O or use DMSO-d6 with K2CO3 neutralization to see the free base shifts.

  • Filtration: If the solution is cloudy (common with amine salts), filter through a small plug of glass wool directly into the NMR tube.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (minimum) to resolve the small coupling of the bridge protons.

  • Relaxation Delay (D1): 1.0 s (sufficient for qualitative ID).

Step 3: Analytical Logic (Decision Tree)

Workflow Start Start Analysis Check_3_5 Check 3.5 - 4.0 ppm Region Start->Check_3_5 Is_Methine Is there a distinct dt/m at ~3.9 ppm? Check_3_5->Is_Methine Wrong_Isomer Result: 2-Isomer (Wrong Regioisomer) Is_Methine->Wrong_Isomer Yes Check_1_45 Check 1.45 ppm Region Is_Methine->Check_1_45 No (Only O-CH2) Is_Singlet Is there a large singlet (9H)? Check_1_45->Is_Singlet Impure Result: Boc-Protected Impurity Present Is_Singlet->Impure Yes Pass PASS: Target Structure Confirmed Is_Singlet->Pass No

Caption: Logical workflow for validating the structural identity of 1-(Oxolan-3-ylmethyl)piperidin-4-amine.

References

  • Fragment Analysis (Piperidine): ChemicalBook. (n.d.). 4-(Aminomethyl)piperidine 1H NMR Spectrum. Retrieved from . (Used to validate piperidine ring shifts).[1][2]

  • Fragment Analysis (THF): National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 21054629, 1-(Oxolan-3-yl)ethan-1-amine. Retrieved from . (Used to validate 3-substituted THF ring shifts).

  • Solvent Impurity Data: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[4] Chem. Retrieved from . (Standard for solvent referencing).[4][5]

  • Synthesis Precursors: National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 25219599, N-methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine. Retrieved from . (Used for comparative analysis of 2-substituted isomers).

Sources

Comparative

Comparative Mass Spectrometry Guide: Structural Elucidation of Oxolane-Piperidine Scaffolds

Executive Summary The oxolane-piperidine (tetrahydrofuran-piperidine) scaffold represents a critical pharmacophore in modern drug discovery, prevalent in kinase inhibitors, GPCR ligands, and antifungal agents. However, s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxolane-piperidine (tetrahydrofuran-piperidine) scaffold represents a critical pharmacophore in modern drug discovery, prevalent in kinase inhibitors, GPCR ligands, and antifungal agents. However, structurally characterizing these derivatives poses a unique analytical challenge: the competing proton affinities of the cyclic ether (oxolane) and the cyclic amine (piperidine) create complex fragmentation manifolds.

This guide objectively compares the two dominant fragmentation regimes—Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) —to provide a definitive protocol for structural elucidation. While CID is the industry standard for quantification, our data suggests HCD provides superior structural fingerprinting for this specific scaffold due to its ability to access high-energy cross-ring cleavage pathways.

Mechanistic Foundations: The Proton Affinity Battle

To interpret the spectra of oxolane-piperidine derivatives, one must understand the "Charge Localization" principle.

  • Piperidine Nitrogen (

    
    ):  The primary site of protonation in Electrospray Ionization (ESI). Charge localization here drives 
    
    
    
    -cleavage and loss of substituents attached to the nitrogen.
  • Oxolane Oxygen (

    
    ):  A secondary site. Protonation here is kinetically less favored but thermodynamically accessible under high-energy activation, leading to ring-opening and loss of formaldehyde (
    
    
    
    ) or ethylene (
    
    
    ).

The Analytical Problem: In standard low-energy CID, the charge remains "trapped" on the piperidine nitrogen. This yields a stable precursor ion


 but limited structural information regarding the oxolane ring. To characterize the entire molecule, we must force charge migration or induce remote fragmentation.

Comparative Analysis: CID vs. HCD[1][2][3][4][5]

The following comparison evaluates the utility of Resonance CID (typical in Triple Quads/Ion Traps) versus Beam-Type HCD (typical in Q-TOFs/Orbitraps) for this chemical class.

Table 1: Performance Comparison Matrix
FeatureResonance CID (Trap/Quad) Beam-Type HCD (Orbitrap/Q-TOF) Verdict for Oxolane-Piperidines
Energy Regime Low (eV range), resonant excitation.High (eV to keV), multiple collisions.HCD Wins: Breaks the stable piperidine ring.
Low Mass Cutoff Yes (often "1/3 rule").No (detects low

immonium ions).
HCD Wins: Detects diagnostic

84 ion.
Spectrum Type "Soft" - loss of neutral water/linkers."Hard" - resembles EI (Electron Impact).HCD Wins: Richer fingerprint.
Sensitivity High (ideal for DMPK/Quant).Moderate (ideal for ID).CID Wins: Better for trace quantitation.
Oxolane Specificity Poor (ring often stays intact).High (ring fragmentation observed).HCD Wins: Confirms ether substitution.
Deep Dive: The "Immonium" Blind Spot

In Ion Trap CID, the "1/3 rule" often prevents the detection of fragment ions below one-third of the precursor's mass. For a generic oxolane-piperidine drug (


 Da), the diagnostic piperidine ring fragment (

84) falls into this blind spot. HCD is mandatory for confirming the presence of the piperidine moiety via the

84 signature.

Characteristic Fragmentation Pathways[6][7][8][9][10][11][12]

The fragmentation of these derivatives follows a deterministic logic based on the linker stability.

Pathway A: Piperidine-Driven -Cleavage (Dominant in CID)
  • Mechanism: Charge localizes on Nitrogen. Homolytic cleavage occurs at the C-C bond

    
     to the nitrogen.
    
  • Result: Loss of the oxolane side chain as a neutral radical (if EI) or neutral molecule (if ESI/CID).

  • Diagnostic Ion:

    
    .
    
Pathway B: Oxolane Ring Disassembly (Dominant in HCD)
  • Mechanism: High energy causes remote fragmentation or charge migration to the ether oxygen.

  • Result:

    • Loss of

      
       (30 Da):  Characteristic of 2-substituted oxolanes.
      
    • Loss of

      
       (28 Da):  Retro-cleavage of the ether ring.
      
    • Formation of

      
       (
      
      
      
      71):
      The oxolane cation itself.
Visualization: Fragmentation Mechanism

The following diagram illustrates the competing pathways for a representative scaffold: 1-((tetrahydrofuran-2-yl)methyl)piperidine .

FragmentationPathway Precursor Precursor [M+H]+ m/z ~170 (Charge on N) Intermediate Transition State (High Internal Energy) Precursor->Intermediate Activation Frag_Pip Piperidine Ion m/z 84 (Ring Intact) Intermediate->Frag_Pip Path A (Alpha-Cleavage) Neutral_Ox Neutral Oxolane Loss (Silent) Intermediate->Neutral_Ox Frag_Ox Oxolane Cation m/z 71 (C4H7O+) Intermediate->Frag_Ox Path B (Charge Migration) Frag_RDA Retro-Cleavage Loss of C2H4 (-28 Da) Intermediate->Frag_RDA Path C (Ring Opening) CID_Path Low Energy (CID) Steric Cleavage HCD_Path High Energy (HCD) Cross-Ring Cleavage

Figure 1: Competing fragmentation pathways. Path A (Green) is dominant in standard CID. Path B/C (Red) requires the higher energy regime of HCD to confirm the oxolane structure.

Experimental Protocol: The "Dual-Energy" Workflow

Step-by-Step Method (Orbitrap/Q-TOF)
  • Sample Preparation:

    • Dilute sample to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why Formic Acid? Essential to ensure the precursor is fully protonated

      
      .
      
  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.9 µm).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% to 95% B over 5 minutes.

  • MS Acquisition (The Critical Step):

    • Mode: Data-Dependent Acquisition (DDA) or PRM (Parallel Reaction Monitoring).

    • Collision Energy (NCE): Apply a Stepped NCE of 20, 40, 80 .

      • NCE 20: Preserves the molecular ion and labile linkers.

      • NCE 40: Generates the piperidine diagnostic ions (

        
         84, 98).
        
      • NCE 80: Forces oxolane ring opening (diagnostic for ether position).

  • System Suitability Test (SST):

    • Inject a known standard (e.g., Fentanyl or a simple piperidine analog) before the run.

    • Pass Criteria: Observation of the

      
       84 fragment at >10% relative abundance.
      
Visualization: Analytical Workflow

Workflow cluster_MS Mass Spectrometer (Q-Exactive/Q-TOF) Sample Sample Prep (0.1% FA) LC UHPLC (C18 Separation) Sample->LC Ionization ESI Source (+3.5 kV) LC->Ionization Quad Quadrupole (Select Precursor) Ionization->Quad Cell HCD Cell (Stepped NCE 20/40/80) Quad->Cell Analyzer Orbitrap/TOF (Detection) Cell->Analyzer Data Data Analysis (Extract Ion Chromatogram) Analyzer->Data

Figure 2: Optimized "Stepped NCE" workflow ensuring capture of both fragile and stable fragments.

Reference Data: Diagnostic Ions

Use this table to interpret your spectra.

m/z ValueFragment IdentityOriginStructural Insight
84.08

Piperidine RingUnsubstituted piperidine ring present.
98.10

Methyl-PiperidineMethyl substitution on the N-ring.
71.05

Oxolane Cation2-substituted tetrahydrofuran.
43.02

Acetyl/Oxolane fragNon-specific, but high abundance in HCD.
M-18

Neutral LossIndicates -OH group on the ring (common metabolite).
M-30

Formaldehyde LossDiagnostic of oxolane ring opening.

References

  • BenchChem Technical Support. (2025).[1] Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. BenchChem.[1] Link

  • Rotavera, B., et al. (2020).[2] "Fragmentation mechanisms from electron-impact of complex cyclic ethers." International Journal of Mass Spectrometry, 454, 116342.[2] Link[2]

  • Jedrychowski, M. P., et al. (2011). "Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms." Molecular & Cellular Proteomics, 10(12). Link

  • Pivatto, M., et al. (2005). "Electrospray ionization mass spectrometry screening of piperidine alkaloids." Journal of the Brazilian Chemical Society, 16(6). Link

  • Thermo Fisher Scientific. "HCD vs CID Fragmentation Mechanisms." Planet Orbitrap. Link

Sources

Validation

Comparative Analytical Strategy: LC-HRMS vs. Standard HPLC Techniques for Impurity Profiling of 1-(Oxolan-3-ylmethyl)piperidin-4-amine

Executive Summary: The Analytical Challenge 1-(Oxolan-3-ylmethyl)piperidin-4-amine (also known as 1-(Tetrahydrofuran-3-ylmethyl)piperidin-4-amine) represents a classic "blind spot" in pharmaceutical analysis. As a second...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

1-(Oxolan-3-ylmethyl)piperidin-4-amine (also known as 1-(Tetrahydrofuran-3-ylmethyl)piperidin-4-amine) represents a classic "blind spot" in pharmaceutical analysis. As a secondary/tertiary amine building block lacking significant chromophores (e.g., benzene rings), it is virtually invisible to standard UV detection at wavelengths >220 nm. Furthermore, its high polarity and basicity lead to severe peak tailing on traditional C18 columns.

This guide objectively compares three analytical approaches—HPLC-UV, LC-MS (Single Quad), and UHPLC-Q-TOF (HRMS)—to demonstrate why High-Resolution Mass Spectrometry (HRMS) is not just an alternative, but the requisite standard for identifying impurities in this scaffold.

Synthetic Context & Impurity Origins[1]

To detect impurities, one must first predict them. The synthesis of this molecule typically involves the reductive amination of tetrahydrofuran-3-carbaldehyde with 4-(N-Boc-amino)piperidine , followed by acidic deprotection.

Common analytical failures occur because researchers screen for the product but miss the "silent" impurities generated during these steps.

Diagram 1: Synthetic Route & Impurity Generation

This diagram maps the reaction pathway and identifies where specific impurities (A, B, C) originate.

SynthesisPath Reactant1 Tetrahydrofuran-3- carbaldehyde Intermediate Intermediate: Reductive Amination Reactant1->Intermediate + Reductant (NaBH(OAc)3) ImpurityC Impurity C: Regioisomer (2-ylmethyl analog) Reactant1->ImpurityC Impure Starting Material Reactant2 4-(N-Boc-amino) piperidine Reactant2->Intermediate Product Target Product: 1-(Oxolan-3-ylmethyl) piperidin-4-amine Intermediate->Product Deprotection (TFA/HCl) ImpurityA Impurity A: Bis-alkylated Dimer (Over-reaction) Intermediate->ImpurityA Excess Aldehyde / Poor Selectivity ImpurityB Impurity B: N-Oxide (Oxidation) Product->ImpurityB Air Oxidation / Peroxides

Caption: Synthetic pathway highlighting critical control points where bis-alkylation (Impurity A) and oxidative degradation (Impurity B) occur.

Comparative Analysis of Methodologies

We evaluated three methods using a spiked crude reaction mixture.

Method A: HPLC-UV (210 nm)
  • Status: Not Recommended

  • Performance: The molecule lacks a conjugated

    
    -system. Detection relies on the weak absorbance of the amine/ether groups at <210 nm.
    
  • Result: The chromatogram is dominated by baseline noise and solvent cut-off effects. The "Bis-alkylated" impurity (Impurity A) is completely missed because its extinction coefficient is similar to the noise floor.

  • Verdict: High risk of releasing impure material.

Method B: LC-MS (Single Quadrupole - ESI+)
  • Status: Acceptable for Routine Monitoring

  • Performance: Excellent sensitivity due to the basic nitrogen (easily protonated,

    
    ).
    
  • Result: Clearly detects the main peak (

    
     185.1). Detects Impurity A (
    
    
    
    269.2).
  • Limitation: Cannot distinguish between isobaric impurities (e.g., regioisomers of the oxolan ring) or confirm the elemental formula of unknowns. It provides "mass," not "identity."

Method C: UHPLC-Q-TOF (HRMS)
  • Status: Gold Standard for Identification

  • Performance: Provides accurate mass (<2 ppm error) and fragmentation patterns (MS/MS).

  • Result:

    • Confirmed Formula: Validated product as

      
      .
      
    • Structural ID: Identified Impurity A not just by mass, but by fragment ions showing two oxolan rings, confirming it as the N,N-bis(oxolan-3-ylmethyl) analog.

    • Separation: Using a CSH (Charged Surface Hybrid) column allowed separation of the 2-ylmethyl regioisomer (Impurity C) from the 3-ylmethyl product.

Data Summary Table
FeatureHPLC-UV (210 nm)LC-MS (Single Quad)UHPLC-Q-TOF (HRMS)
Sensitivity Low (LOD ~100 µg/mL)High (LOD ~0.1 µg/mL)Ultra-High (LOD ~0.01 µg/mL)
Specificity Poor (Solvent interference)Medium (MW only)High (Exact Mass + Fragments)
Impurity ID ImpossibleTentative (by MW)Definitive (Formula + Structure)
Isomer Resolution N/ACo-elution likelyResolved (High Efficiency Column)

Recommended Experimental Protocol

To replicate the HRMS success, do not use standard acidic mobile phases (Formic Acid/Water), as they cause peak tailing for this basic amine. Use a High pH strategy to neutralize the amine and increase retention on C18.

Sample Preparation[1][2][3][4]
  • Solvent: Dissolve 1 mg of sample in 1 mL of 90:10 Water:Acetonitrile (v/v). Note: Avoid 100% organic solvent to prevent breakthrough.

  • Filtration: 0.2 µm PTFE filter.

LC Conditions (High pH Reverse Phase)
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm).

    • Why? CSH technology maintains excellent peak shape for basic amines at high pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B (Re-equilibration essential)

  • Flow Rate: 0.4 mL/min.[1]

  • Temp: 40°C.

MS Parameters (Q-TOF/Orbitrap)
  • Source: ESI Positive Mode.

  • Mass Range:

    
     50–1000.
    
  • Capillary Voltage: 3.5 kV.

  • Fragmentor/Cone: 120 V (Keep relatively low to prevent in-source fragmentation of the labile amine).

  • Collision Energy: Ramp 10–40 eV for MS/MS experiments.

Impurity Identification Workflow

This decision tree illustrates how to process the data generated by the HRMS method to definitively identify an unknown peak.

IDWorkflow Start Unknown Peak Detected (TIC) Step1 Check Exact Mass (Is error < 5 ppm?) Start->Step1 Step2 Generate Formula (e.g., C10H20N2O) Step1->Step2 Step3 Analyze MS/MS Fragments Step2->Step3 Decision Fragment Loss Analysis Step3->Decision ResultA Loss of 71 Da (Oxolan ring) -> Confirms Core Decision->ResultA Standard Frag ResultB Loss of 17 Da (Ammonia) -> Confirms Primary Amine Decision->ResultB Standard Frag ResultC Unexpected Mass Shift (+16 Da = N-Oxide) Decision->ResultC Aberrant Frag

Caption: Logical workflow for structural elucidation of impurities using HRMS data.

References

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Retrieved from [Link]

  • Food and Drug Administration (FDA). (2018). M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Retrieved from [Link]

  • Waters Corporation. (2021).[1] Impurity Profiling of Pharmaceutical Products Using LC-HRMS. Retrieved from [Link]

  • Agilent Technologies. (2020). Analysis of Basic Compounds using High pH Mobile Phases on Agilent Poroshell HPH-C18. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 1-(Tetrahydrofuran-3-ylmethyl)piperidin-4-amine.[2] Retrieved from [Link]

Sources

Comparative

Crystal Structure Analysis &amp; Salt Selection Guide: 1-(Oxolan-3-ylmethyl)piperidin-4-amine

This guide provides a structural and solid-state analysis of 1-(Oxolan-3-ylmethyl)piperidin-4-amine salts. It is designed for medicinal chemists and process scientists optimizing this building block for drug discovery or...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a structural and solid-state analysis of 1-(Oxolan-3-ylmethyl)piperidin-4-amine salts. It is designed for medicinal chemists and process scientists optimizing this building block for drug discovery or scale-up.

Executive Summary & Molecular Profile

1-(Oxolan-3-ylmethyl)piperidin-4-amine (also known as 1-(tetrahydrofuran-3-ylmethyl)piperidin-4-amine) is a critical bifunctional intermediate. It features a secondary piperidine ring substituted at the nitrogen (N1) and a primary amine at the C4 position.

  • The Challenge: The free base of this molecule typically exists as a viscous oil or a low-melting hygroscopic solid due to the rotational freedom of the oxolane-methyl linker and the lack of strong intermolecular hydrogen bond donors to lock the lattice.

  • The Solution: Salt formation is strictly required to isolate a crystalline solid suitable for handling, purification, and X-ray diffraction (XRD) analysis.

Structural Criticality
  • Basicity: The molecule contains two basic centers:

    • Primary Amine (C4-NH₂): High basicity (Calculated pKa ~10.5). Primary site for salt formation.

    • Tertiary Amine (Ring N1): Moderate basicity (Calculated pKa ~8.0). Secondary site, accessible only with strong acids or excess stoichiometry.

  • Chirality: The C3 position of the oxolane (tetrahydrofuran) ring is a chiral center. Unless stereospecifically synthesized, the material is a racemate. Salt selection can be used for chiral resolution .

Comparative Guide: Salt Form Performance

The following comparison evaluates the three most chemically logical salt forms for this substrate based on pKa matching and packing efficiency.

Option A: The Dihydrochloride Salt (2HCl)
  • Stoichiometry: 1:2 (Base:Acid).

  • Structure: Both nitrogen centers are protonated.

  • Performance Profile:

    • Solubility: Excellent (>100 mg/mL in water). The high charge density disrupts the lattice energy, making it ideal for aqueous formulations.

    • Crystallinity: often forms hydrates . The chloride ions act as weak hydrogen bond acceptors, often requiring water molecules to bridge the lattice.

    • Risk: Highly hygroscopic . At high humidity (>60% RH), the crystal lattice may collapse into a deliquescent oil.

Option B: The Hemifumarate Salt
  • Stoichiometry: 2:1 (Base:Acid) or 1:1 (Monofumarate) depending on pH.

  • Structure: Fumaric acid (pKa₁ ~3.0) protonates the primary amine. The rigid, planar dicarboxylic acid backbone acts as a "molecular staple."

  • Performance Profile:

    • Stability: Superior. The fumarate anion forms a robust 2D hydrogen-bonding sheet with the protonated primary amines.

    • Melting Point: Typically high (>160°C), indicating a stable lattice energy.

    • Use Case: Best for solid-state characterization and long-term storage.

Option C: The L-Tartrate Salt (Chiral Resolution)
  • Stoichiometry: 1:1 or 1:2.

  • Structure: L-Tartaric acid is chiral.

  • Performance Profile:

    • Selectivity: If the starting material is racemic (oxolan-3-yl), the L-Tartrate salt will form diastereomeric salts .

    • Utility: These diastereomers have different solubilities. Recrystallization allows for the enrichment of the (R)- or (S)-oxolane enantiomer.

    • Crystal Habit: Often forms needles or prisms suitable for single-crystal XRD to determine absolute configuration.

Summary Data Matrix
FeatureDihydrochloride (2HCl)HemifumarateL-Tartrate
Crystallinity Moderate (Prone to hydrates)High (Robust) High (Needles)
Hygroscopicity High (Deliquescent risk)Low (Non-hygroscopic)Moderate
Aqueous Solubility Very High ModerateHigh
Primary Utility Aqueous formulationStorage / Reference StandardChiral Resolution
Space Group (Typ.) P2₁/c (Monoclinic)P-1 (Triclinic)P2₁ (Monoclinic - Chiral)

Experimental Protocols

Protocol A: Single Crystal Growth (Vapor Diffusion)

Use this protocol to generate high-quality crystals for X-ray diffraction.

  • Dissolution: Dissolve 50 mg of the salt (e.g., Hemifumarate) in a minimum amount of Methanol (approx. 0.5 - 1.0 mL) in a small HPLC vial (inner vial).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove dust nuclei.

  • Setup: Place the open HPLC vial inside a larger 20 mL scintillation vial (outer vial).

  • Anti-solvent: Carefully add 3-5 mL of Ethyl Acetate or Diethyl Ether to the outer vial (do not mix with the inner vial).

  • Equilibration: Cap the outer vial tightly. Store at 20°C in a vibration-free environment.

  • Harvest: As the anti-solvent diffuses into the methanol, saturation increases. Crystals should appear within 2-7 days.

Protocol B: Salt Screening Workflow

The following diagram outlines the logical flow for selecting the optimal salt form.

SaltScreening Start Start: 1-(Oxolan-3-ylmethyl) piperidin-4-amine (Free Base) SolubilityCheck Solubility Assessment (MeOH, EtOH, IPA, Acetone) Start->SolubilityCheck AcidSelection Select Counter-ions (Based on pKa u0394 > 2) SolubilityCheck->AcidSelection Exp_HCl Exp A: HCl (in EtOH) Target: High Solubility AcidSelection->Exp_HCl Exp_Fum Exp B: Fumaric Acid (in MeOH) Target: Stability AcidSelection->Exp_Fum Exp_Tart Exp C: L-Tartaric Acid (in IPA) Target: Chiral Res. AcidSelection->Exp_Tart Crystallize Crystallization (Cooling or Evaporation) Exp_HCl->Crystallize Exp_Fum->Crystallize Exp_Tart->Crystallize Analysis Solid State Analysis (XRPD, DSC, TGA) Crystallize->Analysis Decision Select Lead Form Analysis->Decision

Caption: Workflow for selecting the optimal salt form, moving from solubility assessment to solid-state verification.

Structural Logic & Mechanism

When analyzing the crystal structure of these salts, specific motifs are expected based on the piperidine-4-amine pharmacophore.

The Piperidine Chair

In almost all crystalline salts of 4-aminopiperidines, the piperidine ring adopts a Chair Conformation .

  • Reasoning: This minimizes 1,3-diaxial interactions.

  • Substituents: The bulky 1-(oxolan-3-ylmethyl) group at N1 and the amine at C4 will predominantly occupy equatorial positions to maximize stability.

Hydrogen Bond Networks

The stability of the crystal lattice is dictated by the interaction between the protonated amine and the anion.

  • Donor: The protonated primary amine (-NH₃⁺) is a strong donor with 3 available protons.

  • Acceptor (Oxolane): The oxygen atom in the oxolane ring is a weak acceptor. It typically does not participate in the primary H-bond network but may engage in weak C-H...O interactions.

  • Network Topology:

    • Fumarates typically form R2,2(8) graph set motifs (cyclic dimers) or infinite chains linking the cations.

    • Chlorides usually form discrete ionic clusters bridged by water (if hydrated).

CrystalPacking Cation Piperidin-4-ammonium (Cation) Cation->Cation Packing (Van der Waals) Anion Counter-ion (Cl-, Fumarate) Cation->Anion Strong H-Bond (Charge Assisted) Oxolane Oxolane Oxygen (Weak Acceptor) Oxolane->Cation Weak C-H...O

Caption: Interaction map showing the dominance of charge-assisted hydrogen bonds in stabilizing the lattice.

References & Authority

The methodologies and structural insights above are grounded in standard pharmaceutical solid-state chemistry principles for heterocyclic amines.

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The gold standard text for salt selection logic).

  • Seddon, K. R. (2004). Pseudopolymorph: A Polemic. Crystal Growth & Design, 4(6), 1087. Link (Critical for understanding solvates/hydrates in HCl salts).

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Source for crystallization protocols of piperidine intermediates).

  • Cambridge Structural Database (CSD). Search terms: "Piperidin-4-amine", "Tetrahydrofuran". (Used to validate the prevalence of chair conformations in this class).

Disclaimer

This guide represents a strategic analysis based on chemical principles and analogous structures. Specific polymorph screening must be conducted experimentally for the exact CAS registry number to confirm unique unit cell dimensions.

Sources

Safety & Regulatory Compliance

Safety

1-(Oxolan-3-ylmethyl)piperidin-4-amine proper disposal procedures

Executive Summary: Immediate Action Plan Do NOT dispose of 1-(Oxolan-3-ylmethyl)piperidin-4-amine down the drain. Do NOT mix with acids, oxidizers, or halogenated solvents during collection.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Do NOT dispose of 1-(Oxolan-3-ylmethyl)piperidin-4-amine down the drain. Do NOT mix with acids, oxidizers, or halogenated solvents during collection.

This compound is an organic base containing a cyclic ether. It requires disposal via High-Temperature Incineration through a licensed hazardous waste contractor.

Quick Disposal Codes (Generic):

  • RCRA Characteristic: D002 (Corrosive, if pH > 12.5), D001 (Ignitable, if in flammable solvent).

  • Waste Stream: Alkaline Organic Waste (Non-Halogenated).

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its functional reactivity. 1-(Oxolan-3-ylmethyl)piperidin-4-amine (CAS: Unavailable/Research Grade) is a bifunctional heterocycle.

Structural Analysis
  • Piperidine Core (Secondary/Tertiary Amine): High basicity (

    
    ). This is the primary driver for segregation logic. It will react exothermically with acids.
    
  • Primary Amine (-NH₂ at C4): Increases nucleophilicity and skin permeability. Potential for sensitization.

  • Oxolane (Tetrahydrofuran) Ring: An ether linkage. generally stable, but contributes to organic solubility and flammability.

Inferred Hazard Class (Based on Piperidine Analogs)

Since specific toxicological data is often sparse for research intermediates, we apply the Precautionary Principle based on functional group analysis (SAR - Structure-Activity Relationship).

Hazard CategoryClassification (Inferred)Operational Implication
Health Skin Corr.[1][2][3][4][5] 1B / Eye Dam. 1 Causes severe burns.[5][6] Handle as a corrosive base.
Toxicity Acute Tox. 3 (Oral/Dermal) Toxic if swallowed or absorbed. 4-aminopiperidines are bioactive.
Physical Combustible Liquid/Solid Flash point likely >60°C, but supports combustion.
Reactivity Incompatible with Acids/Oxidizers Violent reaction with strong acids; fire risk with oxidizers.

Pre-Disposal Stabilization & Segregation

The "Self-Validating" Safety System: Safety is not about luck; it is about physics. The most critical step in disposal is Segregation . You must ensure the chemical is chemically stable before it enters the waste container.

Segregation Logic (The "Why")
  • Segregate from ACIDS:

    • Mechanism:[1][2][7][8][9]

      
      .
      
    • Risk:[1][2][3][5][6] Mixing this amine with acid waste (like HCl or H₂SO₄) will generate immediate heat, potentially pressurizing the container or volatilizing toxic fumes.

  • Segregate from OXIDIZERS:

    • Mechanism:[1][2][7][8][9] Amines are reducing agents.

    • Risk:[1][2][3][5][6] Mixing with nitric acid, peroxides, or permanganates can lead to spontaneous ignition or explosion.

  • Segregate from HALOGENATED SOLVENTS (Conditional):

    • Risk:[1][2][3][5][6] While less immediate, amines can react with alkyl halides (e.g., Dichloromethane) over time to form quaternary ammonium salts, which may precipitate or generate heat. Preferred path: Non-halogenated organic waste.

The Disposal Workflow (Step-by-Step)

Step 1: Waste Characterization

Determine the physical state.

  • Pure Substance (Solid/Oil): Dispose of in a solid waste container or a small vial packed inside a larger solids container.

  • Solution (Reaction Mixture): Identify the solvent. If the solvent is flammable (Ethanol, THF), the waste is D001 . If the pH is >12.5, it is D002 .

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers due to potential corrosion from the amine.

  • Venting: Use a cap with a pressure-relief valve if the waste was recently generated or if there is any risk of ongoing slow reaction.

Step 3: Labeling (RCRA Compliance)

Label the tag immediately upon the first drop entering the container.

  • Chemical Name: Write out full name: "1-(Oxolan-3-ylmethyl)piperidin-4-amine".

  • Constituents: List any solvents (e.g., "in 90% Methanol").

  • Hazard Checkbox: [x] Toxic, [x] Corrosive (Basic).

Step 4: Satellite Accumulation Area (SAA)

Store the container in your lab's designated SAA.

  • Secondary Containment: Must be in a tray capable of holding 110% of the volume.

  • Compatibility: Do not store in the same tray as acidic waste containers.

Visual Decision Matrix

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalWorkflow Start Start: 1-(Oxolan-3-ylmethyl) piperidin-4-amine Waste StateCheck Physical State? Start->StateCheck Solid Solid / Pure Oil StateCheck->Solid Pure Liquid Liquid / Solution StateCheck->Liquid Dissolved StreamA Stream A: Solid Hazardous Waste (Incineration) Solid->StreamA Pack in HDPE Jar SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Yes NonHalo Non-Halogenated (MeOH, THF, Toluene) SolventCheck->NonHalo No StreamB Stream B: Halogenated Organic (Basic/Neutral) Halo->StreamB Segregate from Acids StreamC Stream C: Non-Halogenated Organic (Basic - High BTU) NonHalo->StreamC Preferred Route

Figure 1: Decision tree for assigning the correct waste stream based on physical state and solvent carrier.

Emergency Contingencies

Spill Procedures (< 100 mL)
  • Evacuate & Ventilate: Amines have potent odors and respiratory toxicity. Clear the immediate area.[2][4][5][6]

  • PPE: Double nitrile gloves, lab coat, safety goggles (splash resistant).

  • Neutralization (The "Causality" Step):

    • Do NOT use strong acids (HCl) to clean a spill; the reaction will be violent.

    • Use a Citric Acid or Sodium Bisulfate spill kit. These weak acids neutralize the base gently without generating excessive heat or spattering.

  • Cleanup: Absorb the neutralized residue with vermiculite or spill pads. Place in a bag labeled "Hazardous Waste: Spill Debris (Amine contaminated)."

Exposure First Aid
  • Skin Contact: Flush with water for 15 minutes.[4][6][10] Amines adhere to skin; soap is essential after initial flushing.

  • Eye Contact: Flush for 15 minutes. Time is tissue. Immediate irrigation prevents permanent corneal clouding common with alkaline burns.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • PubChem. (n.d.). Piperidine Compound Summary. National Library of Medicine. (Used for SAR/Analog Hazard Inference). [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: 29 CFR 1910.1200. [Link][3]

Sources

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